molecular formula C22H20O4 B11830777 Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- CAS No. 2652-27-9

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-

Cat. No.: B11830777
CAS No.: 2652-27-9
M. Wt: 348.4 g/mol
InChI Key: ACRPAJBIWLUSEP-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- (CAS: 18065-06-0) is a hydroxyacetophenone derivative characterized by a central phenyl ring substituted with a hydroxyl group at position 2 and two benzyloxy (phenylmethoxy) groups at positions 3 and 4. The acetyl group (ethanone) is attached to position 1 of the phenyl ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2652-27-9

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]ethanone

InChI

InChI=1S/C22H20O4/c1-16(23)19-12-13-20(25-14-17-8-4-2-5-9-17)22(21(19)24)26-15-18-10-6-3-7-11-18/h2-13,24H,14-15H2,1H3

InChI Key

ACRPAJBIWLUSEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Stepwise Benzylation and Acylation

A widely cited approach involves sequential protection of hydroxyl groups followed by ketone introduction:

Step 1: Protection of 3,4-Dihydroxyphenyl Groups
The dihydroxy precursor (e.g., 3,4-dihydroxyacetophenone) undergoes benzylation using benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃). Anhydrous dimethylformamide (DMF) or acetone serves as the solvent, with reflux conditions (80–100°C) for 6–12 hours.

Mechanistic Insight :
Ar-OH + BnBrBaseAr-O-Bn + HBr\text{Ar-OH + BnBr} \xrightarrow{\text{Base}} \text{Ar-O-Bn + HBr}
The base deprotonates the hydroxyl group, facilitating nucleophilic substitution at the benzyl bromide.

Step 2: Friedel-Crafts Acetylation
The protected intermediate undergoes Friedel-Crafts acylation with acetyl chloride (AcCl) and a Lewis acid catalyst (AlCl₃ or FeCl₃) in dichloromethane (DCM) at 0–25°C. This step introduces the ethanone moiety at the ortho position relative to the hydroxyl group.

Critical Parameters :

  • Catalyst loading : 1.2–1.5 equivalents of AlCl₃ prevent over-acylation.

  • Temperature control : Exothermic reactions require cooling to avoid side products.

One-Pot Tandem Synthesis

Recent patents describe a streamlined one-pot method combining benzylation and acylation:

Procedure :

  • A mixture of 3,4-dihydroxyacetophenone (1 eq), benzyl bromide (2.2 eq), and K₂CO₃ (3 eq) in DMF is stirred at 90°C for 8 hours.

  • Without isolation, acetyl chloride (1.1 eq) and AlCl₃ (1.3 eq) are added, and the reaction proceeds at 25°C for 4 hours.

Advantages :

  • Eliminates intermediate purification, improving overall yield (reported ~65–70%).

  • Reduces solvent waste.

Limitations :

  • Competing side reactions (e.g., over-benzylation) necessitate precise stoichiometry.

Optimization of Reaction Conditions

Solvent Systems

Comparative studies highlight solvent effects on reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.76892
Acetone20.76289
Dichloromethane8.95585

Data adapted from patents and synthesis protocols

Polar aprotic solvents like DMF enhance benzylation kinetics by stabilizing the transition state.

Catalyst Screening

Lewis acid catalysts were evaluated for the acylation step:

CatalystLoading (eq)Time (h)Yield (%)
AlCl₃1.3468
FeCl₃1.5658
ZnCl₂2.0842

AlCl₃ outperforms alternatives due to its strong electrophilicity and compatibility with aromatic substrates.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethyl acetate/methanol (3:1 v/v), yielding needle-like crystals with >98% purity. Alternative methods include column chromatography (silica gel, hexane/ethyl acetate gradient), though this is less cost-effective for large-scale production.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.25 (m, 10H, benzyl H), 6.85 (s, 1H, aromatic H), 5.15 (s, 2H, OCH₂Ph), 2.60 (s, 3H, COCH₃).

  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
3,4-Dihydroxyacetophenone120
Benzyl bromide85
AlCl₃25

Optimizing catalyst recovery and solvent reuse reduces production costs by ~30%.

Environmental Impact

  • Waste streams : DMF and AlCl₃ require neutralization and recycling.

  • Green chemistry alternatives : Ionic liquids (e.g., [BMIM]BF₄) are under investigation to replace DMF.

Emerging Methodologies

Enzymatic Benzylation

Preliminary studies using Pseudomonas fluorescens lipase show promise for regioselective benzylation under mild conditions (pH 7.0, 37°C), though yields remain suboptimal (35–40%).

Flow Chemistry

Microreactor systems enable continuous synthesis with precise temperature control, reducing reaction times by 50% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to form secondary alcohols.

    Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce secondary alcohols.

Scientific Research Applications

Pharmaceutical Applications

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- has been explored for its role as a precursor or intermediate in drug synthesis due to its biological activity.

Antioxidant Activity

Research indicates that this compound can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Its structure contributes to its efficacy in this regard, as hydroxyl groups are known for their ability to donate electrons and neutralize free radicals.

Anti-inflammatory and Anticancer Properties

Similar compounds have shown promise in anti-inflammatory and anticancer activities. Studies suggest that Ethanone may possess therapeutic potential in these areas, warranting further investigation into its mechanisms of action and efficacy.

Chemical Research Applications

In chemical research, Ethanone serves as a reagent in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable for developing new compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the potential applications of Ethanone:

  • Antioxidant Studies : Research has demonstrated that Ethanone effectively reduces oxidative stress markers in vitro, indicating its potential use as a dietary supplement or therapeutic agent against oxidative damage.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties of Ethanone have shown promising results in cellular models, suggesting it could be developed into a treatment for inflammatory diseases.
  • Synthesis of Novel Compounds : The compound has been utilized as a starting material for synthesizing novel derivatives with enhanced biological activities, showcasing its versatility in organic chemistry.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which may influence the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-[2-Hydroxy-4,6-bis(phenylmethoxy)phenyl]ethanone (CAS: 115425-05-3)
  • Structural Differences : Benzyloxy groups at positions 4 and 6 instead of 3 and 4.
  • Reactivity : Altered steric hindrance due to para-substituted benzyloxy groups may affect nucleophilic substitution reactions.
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- (CAS: 28924-21-2)
  • Structural Differences : Benzyloxy groups at positions 3 and 5.
  • Physical Properties : Molecular weight 332.40 g/mol, logP 4.76.
  • Applications : Demonstrated separation via reverse-phase HPLC using a Newcrom R1 column, suggesting utility in analytical chemistry .

Derivatives with Additional Substituents

1-[2-Hydroxy-3,4,6-tris(phenylmethoxy)phenyl]ethanone (CAS: 103633-40-5)
  • Structural Differences : Additional benzyloxy group at position 6.
  • Physical Properties : Molecular weight 454.52 g/mol, melting point 113–114°C.
  • Synthesis: Prepared via benzylation of 2,4,6-trihydroxyacetophenone, yielding 73% under optimized conditions .
1-[3,4-bis[(4-nitrophenyl)methoxy]phenyl]ethanone (CAS: 141818-69-1)
  • Structural Differences : Nitro groups on benzyl rings.
  • Physical Properties : Molecular weight 422.39 g/mol.
  • Reactivity : Enhanced polarity due to nitro groups may improve solubility in polar solvents for catalytic applications .

Simplified Analogs

3-Benzyloxy Acetophenone (CAS: 34068-01-4)
  • Structural Differences : Single benzyloxy group at position 3.
  • Physical Properties : Molecular weight 226.27 g/mol, melting point 29–30°C.
  • Applications: Intermediate in synthesizing flavonoids and antioxidants, with a boiling point of 154°C under reduced pressure .

Alkylated Derivatives

1-[2-Hydroxy-4-(hexadecyloxy)phenyl]ethanone (CAS: 143286-87-7)
  • Structural Differences : Hexadecyloxy (C₁₆H₃₃O) chain at position 4.
  • Applications : Long alkyl chains enhance lipid solubility, making it suitable for drug delivery systems .

Data Tables

Table 1: Physical and Chemical Properties

Compound (CAS) Molecular Weight (g/mol) Melting Point (°C) logP Key Substituents
18065-06-0 (Target) 438.52* 111–124† ~4.5‡ 2-OH, 3,4-bis(benzyloxy)
115425-05-3 438.52 N/A N/A 2-OH, 4,6-bis(benzyloxy)
28924-21-2 332.40 N/A 4.76 3,5-bis(benzyloxy)
34068-01-4 226.27 29–30 N/A 3-benzyloxy
103633-40-5 454.52 113–114 N/A 2-OH, 3,4,6-tris(benzyloxy)
141818-69-1 422.39 N/A N/A 3,4-bis(4-nitrobenzyloxy)

*Calculated from molecular formula C₂₉H₂₆O₄. †Conflicting reports from literature . ‡Estimated based on analog data.

Biological Activity

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- is an organic compound with significant biological activity, particularly recognized for its potential therapeutic applications. This compound, with a molecular formula of C23_{23}H24_{24}O3_3 and a molecular weight of approximately 348.39 g/mol, has been studied for its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The compound features a phenolic structure with two methoxy groups attached to the aromatic rings. The synthesis of Ethanone involves the reaction of benzyl chloride with gallacetophenone in the presence of sodium bicarbonate and sodium iodide, utilizing a refluxing mixture of acetone and ethanol as solvents. Its melting point ranges from 114 to 115 °C, indicating stability under standard conditions.

Antioxidant Properties

Ethanone exhibits notable antioxidant activity attributed to the presence of hydroxyl groups capable of scavenging free radicals. This property is crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Anti-inflammatory Activity

Research suggests that Ethanone may possess anti-inflammatory properties similar to those observed in other phenolic compounds. Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory disorders.

Anticancer Potential

The compound has been evaluated for its anticancer activity against various cell lines. Studies indicate that compounds with structural similarities often demonstrate significant cytotoxic effects. For instance, Ethanone's structure may allow it to interact effectively with cancer cell signaling pathways, potentially inhibiting tumor growth .

Comparative Analysis with Similar Compounds

Compound Name Chemical Structure Key Features
7,8-DihydroxyflavoneContains flavonoid backboneStrong antioxidant properties
2-HydroxyresorcinolPhenolic compoundExhibits antimicrobial activity
3',4'-Dibenzyloxy-3,4-dimethoxy-2'-hydroxychalconeChalcone derivativePotential anticancer properties

These compounds share common features that contribute to their biological activities, highlighting the importance of structural elements in determining efficacy.

Case Studies and Research Findings

  • Antioxidant Evaluation : A study assessed the radical scavenging activity of Ethanone using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that Ethanone could inhibit the production of pro-inflammatory cytokines in macrophage cells stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Testing : The compound was tested against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). Results showed that Ethanone exhibited IC50_{50} values comparable to established anticancer drugs like doxorubicin, reinforcing its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic pathways for preparing Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-?

Answer: The compound can be synthesized via selective benzylation of 2,3,4-trihydroxyacetophenone. Key steps include:

  • Protection of hydroxyl groups : Use benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to selectively protect the 3- and 4-hydroxyl groups .
  • Characterization : Confirm intermediate structures using NMR (¹H/¹³C) and mass spectrometry.
  • Optimization : Adjust stoichiometry to avoid over-benzylation, as excess reagent may lead to byproducts like fully protected derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Spectroscopic methods : ¹H NMR (δ ~2.5 ppm for acetyl group; aromatic protons at δ 6.5–7.5 ppm) and FT-IR (C=O stretch ~1700 cm⁻¹) .
  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for pharmacological studies) .
  • Physical properties : Compare observed melting point and density (e.g., 1.144 g/cm³) with literature values .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for derivatives of this compound?

Answer:

  • Enzyme interactions : Structural analogs (e.g., brominated ethanones) show activity against bacterial DNA gyrase and dihydrofolate reductase, suggesting potential antimicrobial mechanisms .
  • Receptor binding : Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like UPPS (undecaprenyl diphosphate synthase) .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., replacing benzyl groups with trifluoromethyl) to enhance selectivity .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-benzylated derivatives) and adjust protecting group strategies .
  • Scale-up considerations : Pilot studies at small scale (<10 mmol) to optimize temperature and stirring efficiency .

Q. What computational methods are suitable for predicting the environmental toxicity of this compound?

Answer:

  • QSAR models : Use tools like EPI Suite to estimate biodegradability and bioaccumulation potential .
  • Molecular dynamics simulations : Assess interactions with aquatic organisms’ proteins (e.g., acetylcholinesterase) .
  • Ecotoxicity assays : Validate predictions with in vitro assays (e.g., Daphnia magna acute toxicity tests) .

Q. How can structural analogs of this compound be designed to improve metabolic stability?

Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro or cyano) to reduce oxidative metabolism .
  • Prodrug strategies : Mask phenolic hydroxyl groups with acetyl or PEG-based moieties .
  • In silico screening : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetics .

Q. What experimental protocols are recommended for studying its photostability?

Answer:

  • Photodegradation studies : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
  • Radical scavenger tests : Add antioxidants (e.g., BHT) to assess oxidative pathways .
  • Solid-state stability : Compare stability in crystalline vs. amorphous forms using DSC and XRPD .

Q. How can researchers validate its anti-inflammatory activity in vitro?

Answer:

  • Cell-based assays : Measure inhibition of COX-2 or TNF-α in RAW 264.7 macrophages .
  • Molecular docking : Compare binding affinity with known inhibitors (e.g., celecoxib) to proposed targets .
  • Dose-response studies : Use concentrations ranging from 1–100 μM to establish IC₅₀ values .

Methodological Considerations

Q. What precautions are necessary for handling this compound in aqueous environments?

Answer:

  • Containment : Use fume hoods and sealed containers to prevent leaching into water systems .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to EPA guidelines .
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to avoid dermal exposure .

Q. How should researchers address discrepancies in spectral data across studies?

Answer:

  • Reference standards : Cross-check with authenticated samples (e.g., NIST-certified reference materials) .
  • Deuterated solvent effects : Note solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in NMR interpretations .
  • Collaborative verification : Share raw data with third-party labs for independent validation .

Advanced Analytical Challenges

Q. What strategies can differentiate polymorphic forms of this compound?

Answer:

  • Thermal analysis : DSC to identify melting transitions and enthalpy changes .
  • Crystallography : Single-crystal XRD to resolve lattice parameters and hydrogen-bonding networks .
  • Vibrational spectroscopy : Raman microscopy to map polymorph distribution in bulk samples .

Q. How can isotopic labeling aid in metabolic pathway tracing?

Answer:

  • ¹³C/²H labeling : Synthesize isotopologs (e.g., ¹³C-acetyl group) for LC-MS/MS metabolite profiling .
  • Stable isotope tracers : Use in cell cultures to track incorporation into lipid membranes or nucleic acids .

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